Cas no 136846-20-3 (2’-Epi-Lamivudine)

2’-Epi-Lamivudine is a nucleoside analogue and a stereoisomer of Lamivudine, a well-known antiretroviral agent. This compound exhibits potential pharmacological activity, particularly in the inhibition of viral reverse transcriptase, making it a candidate for antiviral research. Its structural similarity to Lamivudine allows for exploration of stereospecific effects on efficacy and resistance profiles. The epimerization at the 2’ position may influence binding affinity and metabolic stability, offering insights into structure-activity relationships. Researchers value 2’-Epi-Lamivudine for its utility in studying antiviral mechanisms and developing novel therapeutic agents. It is commonly used in biochemical and virological studies to assess stereochemical impacts on drug performance.
2’-Epi-Lamivudine structure
2’-Epi-Lamivudine structure
Product Name:2’-Epi-Lamivudine
CAS No:136846-20-3
MF:C8H11N3O3S
MW:229.256240129471
CID:1064879
PubChem ID:6540852
Update Time:2025-06-11

2’-Epi-Lamivudine Chemical and Physical Properties

Names and Identifiers

    • 2’-Epi-Lamivudine
    • PLX-4720
    • (-)-(2S,5S)-1-<2-(hydroxymethyl)-1,3-oxathiolan-5-yl>-cystosine
    • AKOS030528301
    • (-)-(2S,5S)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
    • LAMIVUDINE IMPURITY B [EP IMPURITY]
    • 136846-20-3
    • Lamivudine impurity B [USP]
    • CHEMBL89149
    • 5'-Epi-lamivudine
    • OxathiolanC-(-)-alpha
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, trans-
    • (-)-(2S,5S)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
    • Lamivudine specified impurity B [EP]
    • OxathiolanC-(-).a.
    • 2(1H)-Pyrimidinone, 4-amino-1-((2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, rel-
    • 4-Amino-1-((2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
    • Lamivudine impurity B RS [USP]
    • Q27266574
    • 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, (2S-trans)-
    • 2 inverted exclamation mark -Epi-Lamivudine
    • (+/-)-trans-Lamivudine
    • 4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
    • 77ANF82R6X
    • LAMIVUDINE IMPURITY B [USP IMPURITY]
    • 131086-22-1
    • 4-Amino-1-((2RS,5RS)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
    • SCHEMBL2305925
    • 2'-Epi-Lamivudine
    • Lamivudine, (+/-)-trans-
    • UNII-77ANF82R6X
    • Inchi: 1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
    • InChI Key: JTEGQNOMFQHVDC-BQBZGAKWSA-N
    • SMILES: S1[C@@H](CO)O[C@@H](C1)N1C(N=C(C=C1)N)=O

Computed Properties

  • Exact Mass: 229.05211239g/mol
  • Monoisotopic Mass: 229.05211239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 113Ų

2’-Epi-Lamivudine Pricemore >>

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2’-Epi-Lamivudine Suppliers

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Purity:97%
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2’-Epi-Lamivudine Related Literature

Additional information on 2’-Epi-Lamivudine

Comprehensive Overview of 2’-Epi-Lamivudine (CAS No. 136846-20-3): Properties, Applications, and Research Insights

2’-Epi-Lamivudine (CAS No. 136846-20-3) is a stereoisomer of the well-known antiviral drug Lamivudine, which belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). This compound has garnered significant attention in pharmaceutical research due to its unique structural configuration and potential therapeutic applications. The epimerization at the 2’-position differentiates it from Lamivudine, influencing its biological activity and pharmacokinetic properties. Researchers are actively exploring its role in antiviral therapies, particularly in the context of drug resistance and combination therapies.

The chemical name of 2’-Epi-Lamivudine is (2R,5S)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one, and its molecular formula is C8H11N3O3S. With a molar mass of 229.26 g/mol, this compound exhibits distinct physicochemical properties compared to its parent molecule. The epimer structure may alter its binding affinity to viral enzymes, making it a subject of interest for structure-activity relationship (SAR) studies. Recent publications highlight its potential as a lead compound for optimizing antiviral efficacy while minimizing side effects.

In the context of current research trends, 2’-Epi-Lamivudine is often discussed alongside topics like drug repurposing and antiviral resistance. With the global focus on emerging viral infections, scientists are investigating whether this epimer could offer advantages in combating RNA viruses, including those with high mutation rates. Its mechanism of action, similar to Lamivudine, involves incorporation into viral DNA, leading to chain termination. However, the subtle structural differences may confer unique pharmacokinetic profiles, such as altered metabolism or tissue distribution, which are critical for personalized medicine approaches.

From a synthetic chemistry perspective, the production of 2’-Epi-Lamivudine involves sophisticated chiral synthesis techniques to ensure high enantiomeric purity. Researchers emphasize the importance of stereoselective reactions and asymmetric catalysis in its preparation, as even minor impurities can significantly impact biological activity. Analytical methods like HPLC and NMR spectroscopy are routinely employed to characterize this compound, ensuring compliance with stringent pharmaceutical standards. These methodologies align with the growing demand for green chemistry practices in drug development.

The therapeutic potential of 2’-Epi-Lamivudine extends beyond its antiviral properties. Recent in vitro studies suggest possible applications in immunomodulation and cancer research, particularly in targeting rapidly dividing cells. Its interaction with cellular polymerases is a key area of investigation, with some studies indicating differential effects compared to Lamivudine. These findings have sparked discussions about its potential role in combination therapies, where it might synergize with other small molecule inhibitors to enhance treatment outcomes.

Quality control and stability studies are paramount for 2’-Epi-Lamivudine, given its potential as a pharmaceutical intermediate. Factors like temperature, pH, and light exposure can influence its degradation pathways, necessitating robust formulation strategies. The compound’s solubility profile and partition coefficient are also critical parameters for drug delivery optimization, especially in the development of oral formulations or nanoparticle-based systems.

In the realm of intellectual property, 2’-Epi-Lamivudine has been the subject of several patents, reflecting its commercial potential. Pharmaceutical companies are evaluating its inclusion in drug pipelines, particularly for niche applications where conventional antivirals face limitations. The compound’s patent landscape reveals ongoing innovation in its derivatives and prodrugs, aiming to improve bioavailability and reduce off-target effects.

From a regulatory perspective, 2’-Epi-Lamivudine falls under the scrutiny of agencies like the FDA and EMA for any potential clinical applications. Preclinical data on its toxicity profile and metabolic pathways are essential for advancing to clinical trials. Researchers are particularly attentive to its drug-drug interactions, given the prevalence of polypharmacy in patient populations requiring antiviral treatment.

The scientific community continues to explore 2’-Epi-Lamivudine through computational modeling and high-throughput screening platforms. These approaches accelerate the identification of its molecular targets and potential off-label uses. As precision medicine gains traction, the compound’s stereospecificity positions it as a valuable tool for understanding enantiomer-specific biological effects, a hot topic in contemporary medicinal chemistry.

In conclusion, 2’-Epi-Lamivudine (CAS No. 136846-20-3) represents a fascinating case study in stereochemistry and drug development. Its exploration underscores the importance of isomerism in pharmaceutical science, offering lessons for designing next-generation therapeutics. As research progresses, this compound may unlock new avenues in addressing unmet medical needs, particularly in the ever-evolving landscape of antiviral therapy.

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